molecular formula C14H11ClO2 B1602828 3-(Phenoxymethyl)benzoyl chloride CAS No. 910037-22-8

3-(Phenoxymethyl)benzoyl chloride

Cat. No.: B1602828
CAS No.: 910037-22-8
M. Wt: 246.69 g/mol
InChI Key: SLHJSNXMTGDBFG-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)benzoyl chloride: is an organic compound with the molecular formula C14H11ClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenoxymethyl group at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One common method to prepare 3-(Phenoxymethyl)benzoyl chloride involves the chlorination of 3-(Phenoxymethyl)benzoic acid using thionyl chloride or oxalyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of phenoxymethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid over-acylation.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(Phenoxymethyl)benzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce corresponding amides, esters, or thioesters.

    Reduction Reactions: The compound can be reduced to 3-(Phenoxymethyl)benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of 3-(Phenoxymethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as pyridine or triethylamine.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Amides, Esters, and Thioesters: From nucleophilic substitution reactions.

    3-(Phenoxymethyl)benzyl Alcohol: From reduction reactions.

    3-(Phenoxymethyl)benzoic Acid: From oxidation reactions.

Scientific Research Applications

Chemistry: 3-(Phenoxymethyl)benzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and nucleic acids. It can be used to introduce specific functional groups into biomolecules, aiding in the study of their structure and function.

Medicine: The compound is used in the synthesis of drug molecules

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenoxymethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in biological systems, it can modify proteins by acylating amino groups, affecting their function and activity.

Comparison with Similar Compounds

    Benzoyl Chloride: A simpler analog without the phenoxymethyl group.

    4-(Phenoxymethyl)benzoyl Chloride: A positional isomer with the phenoxymethyl group at the fourth position.

    3-(Methoxymethyl)benzoyl Chloride: A similar compound with a methoxymethyl group instead of a phenoxymethyl group.

Uniqueness: 3-(Phenoxymethyl)benzoyl chloride is unique due to the presence of the phenoxymethyl group, which imparts specific reactivity and properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.

Properties

IUPAC Name

3-(phenoxymethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHJSNXMTGDBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594664
Record name 3-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-22-8
Record name 3-(Phenoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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